molecular formula C9H5F3O B1626670 2-(Trifluoromethyl)benzofuran CAS No. 65715-20-0

2-(Trifluoromethyl)benzofuran

Cat. No.: B1626670
CAS No.: 65715-20-0
M. Wt: 186.13 g/mol
InChI Key: HAJMXUMVMGVBOQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The presence of a trifluoromethyl group at the second position of the benzofuran ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzofuran can be achieved through several methods. One common approach involves the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF), which introduces the trifluoromethyl group at the desired position . Another method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzofuranones, while reduction can produce trifluoromethylbenzofuranols .

Scientific Research Applications

2-(Trifluoromethyl)benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)benzofuran is unique due to the presence of both the benzofuran ring and the trifluoromethyl group, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(trifluoromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMXUMVMGVBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563033
Record name 2-(Trifluoromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65715-20-0
Record name 2-(Trifluoromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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